5-Chloronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63881. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

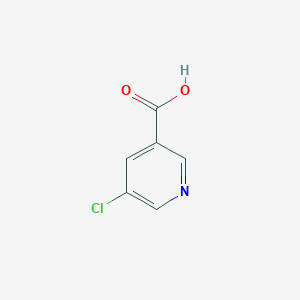

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLPLVUYPAPCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289778 | |

| Record name | 5-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22620-27-5 | |

| Record name | 22620-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloronicotinic acid CAS number 22620-27-5

An In-Depth Technical Guide to 5-Chloronicotinic Acid (CAS 22620-27-5)

Introduction

This compound, with the CAS registry number 22620-27-5, is a chlorinated derivative of nicotinic acid (Vitamin B3). It stands as a pivotal building block in modern organic synthesis, valued for its unique structural features that allow for versatile chemical modifications.[1] This compound is a white to off-white crystalline solid and possesses both a basic pyridine ring and an acidic carboxylic acid group, lending it distinct reactivity characteristics.[2] Its stability and capacity to participate in a wide array of chemical transformations, such as coupling reactions, make it an indispensable intermediate.[1] Consequently, this compound is extensively utilized by researchers and industry professionals in the synthesis of complex, biologically active molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The properties of this compound are well-documented, ensuring its reliable use in experimental settings.

Core Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for handling, storage, and reaction planning.

| Property | Value | Source(s) |

| CAS Number | 22620-27-5 | [1][3][4] |

| Molecular Formula | C₆H₄ClNO₂ | [1][3][4] |

| Molecular Weight | 157.55 g/mol | [1][3][4] |

| IUPAC Name | 5-chloropyridine-3-carboxylic acid | [3] |

| Synonyms | 5-Chloro-3-pyridinecarboxylic acid | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 168 - 172 °C | [1] |

| Purity | ≥ 95% (GC) | [1] |

| Storage | Store at room temperature in a dry, cool, well-ventilated place | [1][5] |

Structural Visualization

The structural arrangement of atoms dictates the molecule's reactivity and function.

Caption: Chemical structure of this compound.

Spectroscopic Data for Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum provides distinct signals for the aromatic protons and the carboxylic acid proton. A reported spectrum shows peaks at δ 8.30 (1H, dd, J = 3, 3 Hz), 8.88 (1H, d, J = 3 Hz), 9.01 (1H, d, J = 3 Hz), and a broad singlet for the acidic proton at 13.8 (1H, br s).[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorptions for this compound include a strong C=O stretching band for the carboxylic acid (typically 1695-1725 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and characteristic peaks for the aromatic ring and the C-Cl bond.[3][6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The analysis would show a molecular ion peak corresponding to the compound's mass (157.55 Da), helping to confirm its molecular formula.[7]

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis routes and the versatile reactivity of its functional groups.

Synthetic Protocols

Two primary methods are commonly employed for the laboratory-scale synthesis of this compound. The choice of method often depends on the availability of starting materials and desired scale.

Protocol 1: Hydrolysis of 5-Chloronicotinate This method involves the basic hydrolysis of the corresponding ethyl ester, a straightforward and high-yielding approach.[4]

Step-by-Step Methodology:

-

To 10.5 g of 5-chloronicotinate (ethyl 5-chloronicotinate), add 84.9 mL of 1N sodium hydroxide (NaOH) aqueous solution at ambient temperature.

-

Heat the reaction mixture to 60°C and stir for 1 hour to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and adjust the pH to 4-5 using hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound (reported yield: 6.9 g) as a colorless solid.[4]

Protocol 2: Halogen Exchange from 5-Bromonicotinic Acid This protocol leverages a halogen exchange reaction, converting a bromo-substituted precursor to the desired chloro-derivative via an acyl chloride intermediate.[2]

Step-by-Step Methodology:

-

In a flask under an inert atmosphere, dissolve 262 mg of 5-bromonicotinic acid in 10 mL of anhydrous dichloromethane.

-

Cool the solution in an ice-water bath.

-

Add 3 drops of dry N,N-Dimethylformamide (DMF) to the solution, followed by the dropwise addition of 0.13 mL (1.5 mmol) of oxalyl chloride.

-

Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC), remove the solvent and excess reagent under reduced pressure to obtain the target this compound.[2]

Core Reactivity

The chemical behavior of this compound is governed by its two primary functional groups: the carboxylic acid and the chloro-substituted pyridine ring. This duality allows for selective transformations.[2]

-

Carboxylic Acid Group: This group can be readily converted into other functionalities. For instance, treatment with thionyl chloride or oxalyl chloride transforms it into a highly reactive acyl chloride, which can then be used to form amides or esters.[2] It can also be reduced to a hydroxyl group.[2]

-

Pyridine Ring: The chlorine atom on the pyridine ring is a key handle for introducing further complexity, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[1][8]

Caption: Key reactivity pathways of this compound.

Applications in Scientific Research and Development

The versatile reactivity of this compound makes it a high-value intermediate across several scientific disciplines.

Pharmaceutical and Medicinal Chemistry

In drug discovery, this compound serves as a fundamental scaffold for synthesizing Active Pharmaceutical Ingredients (APIs).[9] Its structure is a component of molecules developed to treat a range of conditions, including neurological disorders and inflammatory diseases.[1] The presence of the chlorine atom can enhance the pharmacological properties of a drug candidate, such as metabolic stability or binding affinity, a strategy widely used in medicinal chemistry.[10][11]

Agrochemicals

The compound is used in the formulation of modern pesticides and herbicides.[1] By incorporating the 5-chloropyridine moiety into larger molecules, developers can create agrochemicals with improved efficacy and targeted action for crop protection, contributing to enhanced agricultural productivity.[1]

Material Science and Electronics

Beyond life sciences, this compound is employed in the creation of advanced materials. Its unique chemical properties are leveraged to synthesize specialized polymers and coatings with enhanced durability and resistance.[1] Furthermore, it is being explored in the development of organic semiconductors, which are critical components for next-generation flexible electronics and solar cells.[1]

Caption: Application workflow from building block to final product.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. This compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

The corresponding signal word is Warning .[3][12][13]

Recommended Safety Protocols

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][12]

-

Skin Protection: Wear protective gloves and impervious clothing to prevent skin contact.[5][12]

-

Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][14]

Handling and Storage:

-

Handling: Use only in a well-ventilated area.[5][12] Avoid breathing dust and prevent contact with skin and eyes.[5][12] Wash hands thoroughly after handling.[5][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[5][13]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][13]

-

If Swallowed: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5][14]

References

- This compound - Chem-Impex

- This compound | C6H4ClNO2 | CID 247986 - PubChem

- What is the synthesis and application of this compound? - FAQ - Guidechem

- This compound synthesis - ChemicalBook

- This compound - SAFETY D

- This compound SDS, 22620-27-5 Safety D

- This compound | 22620-27-5 - ChemicalBook

- This compound | 22620-27-5 | Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound | 22620-27-5 - Sigma-Aldrich

- This compound | CAS 22620-27-5 | SCBT - Santa Cruz Biotechnology

- CAS No : 22620-27-5 | Product Name : this compound | Pharmaffili

- 22620-27-5 Cas No. | this compound - Apollo Scientific

- SAFETY D

- SAFETY D

- CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.

- SAFETY D

- This compound | 22620-27-5 - ChemicalBook

- This compound 95.0+%, TCI America™ | Fisher Scientific

- Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry - Benchchem

- Synthesis of 6-chloronicotinic acid - PrepChem.com

- This compound - Merck

- BASF Analytical Method D0004/1 - EPA

- The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond

- 5-Chloro-2-hydroxynicotinic acid | C6H4ClNO3 | CID 162286 - PubChem

- Chem 117 Reference Spectra Spring 2011

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central

- Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography - USGS Public

- 350597-49-8 | Methyl 5-chloro-2-methylnicotin

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed

- Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpenoids - PubMed Central

- A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk - WUR eDepot

- Spectroscopy Data for Undergradu

- MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC - NIH

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube

- Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H4ClNO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

5-Chloronicotinic acid IUPAC name and synonyms

An In-Depth Technical Guide to 5-Chloronicotinic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a chlorinated derivative of nicotinic acid (Vitamin B3) that serves as a pivotal building block in various sectors of chemical science. Its unique molecular structure, featuring both a pyridine ring and a carboxylic acid functional group, imparts a versatile reactivity profile that is highly valued in medicinal chemistry, agrochemical development, and material science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, established synthesis protocols, key applications, and essential safety and handling procedures. As a Senior Application Scientist, the narrative is framed to provide not just procedural steps but also the underlying scientific rationale, ensuring that researchers and development professionals can leverage this compound's full potential in their work.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and effective research. This compound is known by several names, and its key identifiers are crucial for database searches and regulatory compliance.

2.1 IUPAC Name The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 5-chloropyridine-3-carboxylic acid [1][2].

2.2 Common Synonyms In literature and commercial listings, the compound is frequently referred to by several synonyms:

2.3 Key Identifiers For unambiguous identification, the following identifiers are used globally.

| Identifier | Value |

| CAS Number | 22620-27-5[3][5] |

| PubChem CID | 247986[1][3] |

| Molecular Formula | C₆H₄ClNO₂[1][3][6] |

| InChI Key | XYLPLVUYPAPCML-UHFFFAOYSA-N[1][2] |

| EC Number | 678-376-6[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility in various solvents, and its storage requirements.

| Property | Value | Source(s) |

| Molecular Weight | 157.55 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 168 - 172 °C | [3] |

| Purity | ≥ 95% (GC) | [3] |

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process for its application in further chemical manufacturing. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. One of the most common and reliable methods involves the hydrolysis of its corresponding ester.

4.1 Protocol: Hydrolysis of 5-Chloronicotinate Ethyl Ester This method is favored for its straightforward procedure and high yield. The underlying principle is the saponification of the ethyl ester to the carboxylate salt, followed by acidification to yield the final carboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: To 10.5 g of 5-chloronicotinate ethyl ester, add 84.9 mL of a 1N sodium hydroxide (NaOH) aqueous solution at ambient temperature.[6][7]

-

Heating: Heat the resulting mixture to 60°C for 1 hour to ensure complete hydrolysis of the ester.[6] The elevated temperature accelerates the saponification reaction, which might be sluggish at room temperature.

-

Acidification & Precipitation: After cooling, adjust the reaction mixture's pH to between 4 and 5 using hydrochloric acid (HCl).[6][7] This step protonates the carboxylate anion, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

-

Isolation: Filter the precipitate to isolate the solid product. This yields approximately 6.9 g of this compound as a colorless solid.[6][7]

4.2 Synthesis Workflow Diagram The following diagram illustrates the key steps in the hydrolysis protocol.

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Core Applications and Mechanisms

The utility of this compound stems from its ability to act as a versatile intermediate. The pyridine ring and carboxylic acid group provide two distinct points for chemical modification, making it a valuable building block.

5.1 Role in Pharmaceutical Drug Development This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[3] It is particularly prominent in the development of drugs targeting neurological disorders and as a scaffold for new anti-inflammatory agents.[3] Its structure allows medicinal chemists to perform modifications that can enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates.[3]

Caption: Role of this compound as a versatile chemical intermediate.

5.2 Agrochemical Formulations In the agricultural sector, this compound is used to synthesize more complex and effective herbicides and pesticides.[3][7] Its incorporation into the final molecule can enhance the efficacy of the agrochemical, leading to improved crop yields and more robust crop protection solutions.[3]

5.3 Advanced Materials and Electronics The unique chemical properties of this compound also lend themselves to material science. It is employed in the creation of advanced polymers and coatings, where it can enhance durability and chemical resistance.[3] Furthermore, it is being explored in the development of organic semiconductors, which are critical components for next-generation flexible electronics and solar cells.[3]

Safety, Handling, and Storage

Understanding the hazards associated with this compound is paramount for ensuring laboratory safety. The following information is derived from its Safety Data Sheet (SDS).

6.1 GHS Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[8][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[8][9] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][5][8] |

6.2 Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[5][8]

-

Respiratory Protection: Use only outdoors or in a well-ventilated area.[5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8]

6.3 First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. If eye irritation persists, get medical advice.[9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[5] Get medical attention if symptoms occur.[5]

6.4 Storage and Stability For long-term stability, this compound should be stored in a dry, cool, and well-ventilated place.[5] Keep containers tightly closed to prevent moisture absorption and contamination.[5]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined properties, reliable synthesis routes, and versatile reactivity make it an indispensable component in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. By understanding its chemical nature and adhering to strict safety protocols, researchers and scientists can continue to unlock new applications and drive progress in their respective fields.

References

- This compound - SAFETY DATA SHEET. (2024-03-31).

- This compound - Chem-Impex.

- This compound SDS, 22620-27-5 Safety Data Sheets - ECHEMI.

- This compound | C6H4ClNO2 | CID 247986 - PubChem.

- What is the synthesis and application of this compound? - FAQ - Guidechem.

- This compound synthesis - ChemicalBook.

- This compound | CAS No- 22620-27-5 | Simson Pharma Limited.

- This compound | 22620-27-5 - ChemicalBook.

- SAFETY DATA SHEET - TCI Chemicals. (2025-05-14).

- This compound 95.0+%, TCI America™ | Fisher Scientific.

- CAS No : 22620-27-5 | Product Name : this compound | Pharmaffiliates.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

Sources

- 1. This compound | C6H4ClNO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-Chloronicotinic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Chloronicotinic acid (CAS No. 22620-27-5), a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, robust synthetic protocols with mechanistic insights, detailed spectral analysis, and key industrial applications of this versatile compound.

Core Molecular Characteristics

This compound, systematically named 5-chloro-3-pyridinecarboxylic acid, is a chlorinated derivative of nicotinic acid (Vitamin B3). Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position. This unique arrangement of an electron-withdrawing halogen and a modifiable carboxylic acid function on the pyridine scaffold imparts the molecule with notable stability and a versatile reactivity profile, making it a valuable intermediate.[1]

The presence of both a basic pyridine nitrogen atom and an acidic carboxylic acid group gives the molecule amphoteric properties, influencing its solubility and reactivity based on the pH of the medium.

Physical and Chemical Properties Summary

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClNO₂ | [2] |

| Molecular Weight | 157.55 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168 - 172 °C | [1] |

| Boiling Point | 303.7 ± 22.0 °C (Predicted) | [3] |

| pKa (Predicted) | 3.10 ± 0.10 | [3] |

| Water Solubility | Approx. 2.32 mg/mL (Calculated) | [4] |

| Solubility Profile | Slightly soluble in DMSO and Methanol | [3] |

| InChI Key | XYLPLVUYPAPCML-UHFFFAOYSA-N | [2] |

| CAS Number | 22620-27-5 | [1] |

Synthesis of this compound: Protocols and Mechanistic Rationale

The synthesis of this compound can be approached through several routes. The following protocols represent two efficient and commonly cited laboratory-scale methods.

Method 1: Halogen Exchange from 5-Bromonicotinic Acid

This protocol is predicated on the conversion of a carboxylic acid to a highly reactive acyl chloride, followed by a nucleophilic substitution. The use of oxalyl chloride with a catalytic amount of DMF is a classic and highly effective method for this transformation.

-

Reaction Setup: To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 - 2.0 eq) dropwise under an inert atmosphere (N₂) at 0 °C (ice-water bath).

-

Catalyst Addition: Add a catalytic amount (e.g., 3 drops) of anhydrous N,N-Dimethylformamide (DMF).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, HCl).

-

Work-up: Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 5-chloronicotinoyl chloride is often used directly in the next step or can be carefully hydrolyzed to this compound. For hydrolysis, the residue is carefully treated with water, and the resulting precipitate is filtered, washed, and dried.[1]

The key to this synthesis is the in-situ formation of the Vilsmeier reagent, N,N-dimethylchloroiminium chloride, from the reaction of oxalyl chloride and DMF.[5] This reagent is the true catalyst that activates the carboxylic acid.

-

Step 1: Vilsmeier Reagent Formation: DMF attacks oxalyl chloride to form a highly electrophilic iminium salt (the Vilsmeier reagent). This reaction is favorable because it generates stable gaseous byproducts (CO and CO₂).

-

Step 2: Carboxylic Acid Activation: The carboxylic oxygen of 5-bromonicotinic acid attacks the electrophilic Vilsmeier reagent.

-

Step 3: Acyl Chloride Formation: The intermediate collapses, releasing the acyl chloride and regenerating DMF. The chloride ion for the final product comes from the oxalyl chloride. This process is more efficient than using thionyl chloride in some cases because the byproducts are all gaseous, simplifying purification.[6]

Caption: Workflow for the synthesis of 5-Chloronicotinoyl Chloride.

Method 2: Saponification of Ethyl 5-Chloronicotinate

This method is a straightforward hydrolysis of an ester to its corresponding carboxylic acid. It is often used when the ester precursor is readily available. The reaction is driven to completion by the formation of the carboxylate salt.

-

Reaction Setup: To ethyl 5-chloronicotinate (1.0 eq), add a 1N aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq).

-

Reaction Conditions: Stir the biphasic mixture at room temperature for several hours, then heat to 60 °C for 1 hour to ensure complete hydrolysis. Reaction progress can be monitored by TLC or LC-MS.

-

Acidification & Isolation: After cooling the reaction mixture to room temperature, acidify it to a pH of 4-5 using hydrochloric acid (HCl).

-

Purification: The precipitated this compound is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. A yield of 6.9 g from 10.5 g of the ester has been reported.[4]

This reaction is a classic example of base-catalyzed ester hydrolysis, or saponification.

-

Step 1: Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Step 2: Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses. The C=O bond reforms, and the ethoxide ion (⁻OEt) is expelled as the leaving group.

-

Step 3: Acid-Base Reaction (Irreversible Step): The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, forming the sodium carboxylate salt.

-

Step 4: Protonation: The final acidification step protonates the carboxylate salt, precipitating the neutral this compound, which is less soluble in the aqueous medium.

Caption: Saponification workflow for synthesizing this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. The following data are characteristic of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear diagnostic signals for the three aromatic protons on the pyridine ring and the acidic proton of the carboxyl group.

-

¹H NMR (300 MHz, DMSO-d₆): δ 13.8 (br s, 1H, -COOH), 9.01 (d, J = 3.0 Hz, 1H, H-6), 8.88 (d, J = 3.0 Hz, 1H, H-2), 8.30 (dd, J = 3.0, 3.0 Hz, 1H, H-4).[4]

-

Interpretation: The broad singlet around 13.8 ppm is characteristic of a carboxylic acid proton. The three downfield signals correspond to the protons on the electron-deficient pyridine ring. The distinct doublet and doublet of doublets pattern allows for unambiguous assignment.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Predicted ¹³C NMR (DMSO-d₆):

-

δ ~165 ppm: Carboxylic acid carbon (C=O).

-

δ ~152-155 ppm: C-2 and C-6 carbons, adjacent to the nitrogen.

-

δ ~140-145 ppm: C-4 carbon.

-

δ ~130-135 ppm: C-5 (bearing the chlorine) and C-3 (bearing the carboxyl group).

-

Interpretation: The carbonyl carbon is the most deshielded. The carbons adjacent to the electronegative nitrogen (C-2, C-6) appear at a lower field than other aromatic carbons. The carbon attached to the chlorine (C-5) will also be influenced, and its exact position can be confirmed by 2D NMR techniques.[7]

-

FTIR Spectroscopy

The infrared spectrum is dominated by absorptions from the carboxylic acid group and the aromatic ring.

-

Characteristic Absorptions (cm⁻¹):

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 157 (corresponding to C₆H₄³⁵ClNO₂) and 159 (the M+2 peak for the ³⁷Cl isotope, with an intensity of about one-third of the M⁺ peak).[2]

-

Key Fragments:

Industrial and Research Applications

This compound's value lies in its role as a versatile and stable intermediate. Its bifunctional nature allows for sequential and site-selective modifications.

-

Agrochemicals: It is a critical precursor in the synthesis of neonicotinoid insecticides, such as acetamiprid. The chloropyridinyl moiety is a key pharmacophore that binds to nicotinic acetylcholine receptors in insects, leading to paralysis and death.[10][11]

-

Pharmaceuticals: The scaffold is integral to the development of various active pharmaceutical ingredients (APIs). It has been incorporated into molecules targeting neurological disorders and as a foundational structure for novel anti-inflammatory agents.[1][12]

-

Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and advanced polymers and coatings where the pyridine nitrogen can coordinate to metal centers and the carboxylic acid can act as a linker.[13]

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting due to its irritant properties.

-

GHS Hazard Statements:

-

Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere for long-term stability.[3]

References

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

- FTIR Spectrum.

- Google Patents. CN106699646A - Synthetic method of acetamiprid.

- Chemguide.

- Google Patents. US9024030B2 - Process for the synthesis of etoricoxib.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Wikipedia. Acetamiprid. [Link]

- Chemistry LibreTexts.

- PubChem. This compound. [Link]

- Jubilant Ingrevia Limited.

- International Journal of Environmental Sciences. Preparation Of Etoricoxib By Continuous Flow. [Link]

- PubMed Central. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]

- ResearchG

- NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

- PubMed Central. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- Google Patents. WO2015036550A1 - Process for making etoricoxib.

- Patsnap. Synthesis method of etoricoxib - Eureka. [Link]

- Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

- AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

- ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

- Wikipedia. Solubility table. [Link]

- ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

- InstaNANO.

- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

- Google Patents.

- Google Patents. CN102174013A - New synthesis technology of acetamiprid.

- PubMed Central.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C6H4ClNO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22620-27-5 [amp.chemicalbook.com]

- 4. 22620-27-5 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 5. name-reaction.com [name-reaction.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. FTIR [terpconnect.umd.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Acetamiprid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. echemi.com [echemi.com]

5-Chloronicotinic acid molecular weight and formula

An In-depth Technical Guide to 5-Chloronicotinic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 22620-27-5), a pivotal heterocyclic building block in modern chemistry. We will delve into its fundamental molecular and physical properties, established synthesis protocols, key chemical reactions, and significant applications, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling, synthesis, and utilization of this versatile compound.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 5-chloro-3-pyridinecarboxylic acid, is a chlorinated derivative of nicotinic acid (Vitamin B3).[1] Its structure, featuring a pyridine ring substituted with both a chlorine atom and a carboxylic acid group, imparts a unique combination of stability and reactivity.[1][2] This duality makes it an essential intermediate in the synthesis of complex, biologically active molecules.[1]

Key Identifiers and Properties

The fundamental quantitative data for this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₂ | [1][3][4][5] |

| Molecular Weight | 157.55 g/mol | [1][3][4][5] |

| CAS Number | 22620-27-5 | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 168 - 172 °C | [1] |

| Boiling Point | 303.7 °C at 760 mmHg | |

| Purity (Typical) | ≥ 95% (GC) | [1] |

Spectroscopic Fingerprint

Definitive identification of this compound relies on spectroscopic analysis. While a full spectral analysis is beyond the scope of this guide, the ¹H NMR spectrum is particularly informative. For instance, a published spectrum shows characteristic signals for the pyridine ring protons at δ 8.30 (1H, dd), 8.88 (1H, d), and 9.01 (1H, d), with a broad singlet for the carboxylic acid proton around δ 13.8 (1H, br s) in DMSO-d6.[4] Infrared (IR) spectroscopy would confirm the presence of the carboxylic acid C=O and O-H bonds, while mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The diagram below illustrates two common laboratory-scale synthetic routes.

Caption: Figure 1: Common Synthetic Pathways to this compound.

Protocol: Synthesis via Hydrolysis of Ethyl Ester

This method is a robust and straightforward procedure for producing this compound from its corresponding ethyl ester.[4] The protocol's self-validating nature lies in the observable precipitation of the product upon acidification.

Causality: The reaction is a classic saponification. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The final acidification step is crucial to protonate the resulting carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate from the aqueous solution.

Step-by-Step Methodology:

-

Reaction Setup: To 10.5 g of 5-chloronicotinate ethyl ester, add 84.9 mL of 1N sodium hydroxide (NaOH) solution in a suitable reaction vessel.[4]

-

Initial Reaction: Stir the mixture at ambient temperature. The ester, which may be sparingly soluble, will gradually be consumed as the hydrolysis proceeds.

-

Heating: Heat the reaction mixture to 60°C for 1 hour to drive the reaction to completion.[4]

-

Acidification and Precipitation: Cool the reaction solution to room temperature. Slowly add hydrochloric acid (HCl) with stirring to adjust the pH to 4-5.[4] A precipitate should be observed as the solution is neutralized.

-

Isolation: Isolate the solid product by filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove residual salts and dry thoroughly. A yield of approximately 6.9 g of a colorless solid can be expected.[4]

Purification and Quality Control

The primary method for purifying the crude product is recrystallization, typically from an aqueous solvent mixture. Purity verification is essential and is authoritatively performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A melting point determination can also serve as a quick and reliable indicator of purity; a sharp melting point range close to the literature value (168-172 °C) suggests high purity.[1]

Chemical Reactivity and Core Applications

The utility of this compound stems from the reactivity of its two functional groups: the carboxylic acid and the chloro-substituted pyridine ring.[2]

Caption: Figure 2: Key Reactions of this compound.

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in medicinal chemistry.[1] Its structure is incorporated into various pharmaceutical candidates. It is particularly valued as an intermediate in the synthesis of drugs targeting neurological disorders and anti-inflammatory agents.[1] The stability of the pyridine ring and the specific reactivity of its functional groups allow for precise molecular modifications that can enhance the efficacy of drug candidates.[1]

Beyond pharmaceuticals, it serves as a key intermediate in the agrochemical industry for creating more effective and targeted pesticides and herbicides, contributing to improved crop yields.[1] Its use in material science is also emerging, with applications in the development of advanced polymers and coatings.[1]

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified as a hazardous substance.

| Hazard Class | Description | Precautionary Statement(s) |

| Skin Irritation | Causes skin irritation. | H315, P280 |

| Eye Irritation | Causes serious eye irritation. | H319, P305+P351+P338 |

| Respiratory Irritation | May cause respiratory irritation. | H335, P261 |

Hazard statements (H) and precautionary statements (P) are based on the Globally Harmonized System (GHS).[6][7]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[7][8]

-

Dispensing: Avoid creating dust when weighing or transferring the solid.[8]

-

First Aid:

-

Eyes: If contact occurs, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[7][8]

-

Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

Storage and Disposal

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[8]

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular profile. Its robust synthesis protocols and predictable reactivity make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its properties, coupled with strict adherence to safety protocols, enables its effective and safe application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- This compound - Heterocyclic Compounds - Crysdot LLC. (n.d.). Crysdot LLC.

- This compound | C6H4ClNO2 | CID 247986 - PubChem. (n.d.). PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C6H4ClNO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 22620-27-5 [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

solubility of 5-Chloronicotinic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloronicotinic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape

In the realms of pharmaceutical development and advanced agrochemical synthesis, this compound stands out as a pivotal building block.[1] Its utility in creating novel neurologically active drugs and effective crop protection agents is well-documented.[1] However, the successful transition of this compound from a laboratory reagent to a scalable synthetic intermediate is fundamentally governed by one of its most critical physicochemical properties: solubility. Understanding how this compound behaves in various organic solvents is not merely an academic exercise; it is a cornerstone of process design, reaction optimization, purification, and formulation.[2][3]

This guide is crafted for the practicing researcher, scientist, and drug development professional. It eschews a simple recitation of data in favor of a deeper exploration into the why and how of solubility. We will delve into the theoretical underpinnings of dissolution, examine the interplay between solute and solvent, and provide a robust, field-proven protocol for empirical solubility determination. While comprehensive experimental solubility data for this compound is emerging, we can derive powerful insights by analyzing its structural features and examining data from closely related analogs, a common and effective strategy in chemical development.

Physicochemical Profile of this compound

Before we can predict or understand its solubility, we must first characterize the molecule itself. This compound is a derivative of nicotinic acid (Vitamin B3), featuring a chlorine atom at the 5-position of the pyridine ring.

Key Molecular Characteristics:

-

Molecular Formula: C₆H₄ClNO₂[4]

-

Molecular Weight: 157.55 g/mol [4]

-

Structure: A pyridine ring (a polar, aromatic heterocycle) substituted with a carboxylic acid group (capable of hydrogen bonding as both a donor and acceptor) and a chloro group (an electron-withdrawing group that adds to the molecule's polarity).

-

Melting Point: Approximately 168 - 172 °C[1]

-

Appearance: Typically an off-white or white crystalline solid.[1]

The presence of both a hydrogen-bond-donating carboxylic acid proton and hydrogen-bond-accepting sites (the carboxylic oxygen, the pyridine nitrogen) suggests that hydrogen bonding will be a dominant factor in its interactions with solvents.[5] Its relatively high melting point indicates a stable crystal lattice, meaning a significant amount of energy is required to break apart the solid state before dissolution can occur.

The Theoretical Framework: Solute-Solvent Interactions

The principle of "like dissolves like" is a useful starting point, but a more nuanced, mechanistic understanding is required for professional applications.[6] Solubility is the result of a thermodynamic equilibrium between the solid solute and the solvated solute.[7] This process can be broken down into three energetic steps:

-

Lattice Energy: Energy required to break the intermolecular forces holding the solid this compound molecules together in their crystal lattice.

-

Cavitation Energy: Energy required to create a space, or cavity, within the solvent for the solute molecule to occupy.

-

Solvation Energy: Energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.

Dissolution is favorable when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice and cavitation energies. For this compound, the key interactions governing its solubility are:

-

Hydrogen Bonding: The carboxylic acid group can donate a hydrogen bond, while the carbonyl oxygen, the hydroxyl oxygen, and the pyridine nitrogen can all accept hydrogen bonds. Solvents that are strong hydrogen bond acceptors (like Dimethyl Sulfoxide) or are both donors and acceptors (like alcohols) are expected to be effective.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. Polar solvents, both protic and aprotic, will engage in these interactions.

-

Van der Waals Forces: These weaker forces contribute to the overall interaction energy with all solvent types.

The interplay of these factors is visually summarized in the diagram below.

Caption: Factors influencing the solubility of this compound.

Predictive Solubility Analysis via a Structural Analog

Direct, published solubility data for this compound across a broad range of solvents is limited. However, extensive data exists for its isomer, 2-Chloronicotinic acid .[5] By analyzing this data, we can make highly educated predictions about the behavior of the 5-chloro isomer. The electronic and steric differences between the 2- and 5-positions will cause some variation, but the overall trends are expected to be very similar due to the identical functional groups.

A study on 2-Chloronicotinic acid determined its mole fraction solubility in twelve organic solvents at temperatures from 273.15 K to 313.15 K.[5] The results clearly show that solubility is highest in strong hydrogen bond accepting, polar aprotic solvents, followed by polar protic solvents, with very low solubility in non-polar solvents.

Table 1: Experimental Mole Fraction Solubility (x₁) of 2-Chloronicotinic Acid at 298.15 K (25 °C) as a Proxy [5]

| Solvent | Solvent Type | Mole Fraction (x₁) x 10² | Predicted Rank for this compound |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | 32.11 | Very High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 28.53 | Very High |

| Ethyl Acetate | Polar Aprotic | 10.35 | High |

| Acetone | Polar Aprotic | 9.77 | High |

| 1,4-Dioxane | Polar Aprotic | 8.24 | Medium-High |

| n-Propanol | Polar Protic | 4.88 | Medium |

| Isopropanol | Polar Protic | 4.14 | Medium |

| Ethanol | Polar Protic | 3.52 | Medium |

| Methanol | Polar Protic | 2.59 | Medium-Low |

| Acetonitrile | Polar Aprotic | 1.15 | Low |

| Cyclohexane | Non-polar | 0.007 | Very Low |

| Water | Polar Protic | 0.006 | Very Low |

Interpretation and Extrapolation:

-

Dominance of Hydrogen Bonding: The highest solubilities are found in NMP and DMF, which are excellent hydrogen bond acceptors. This indicates that the interaction between the solvent's basic character and the acidic proton of the carboxylic acid is a primary driver of solubility.[5]

-

Role of Polarity: The extremely low solubility in non-polar cyclohexane is expected. The energy required to break the strong intermolecular forces in the polar solute's crystal lattice is not compensated by the weak van der Waals forces that would form with a non-polar solvent.

-

Protic vs. Aprotic: Polar protic solvents (alcohols) show moderate solubility. While they can form hydrogen bonds, they must also break their own solvent-solvent hydrogen bonds to accommodate the solute, which can be energetically demanding.

-

Prediction for this compound: We can confidently predict a similar rank order of solubility for this compound. It will likely exhibit the highest solubility in polar aprotic solvents like DMF, DMSO, and NMP, moderate solubility in alcohols and ethyl acetate, and poor solubility in non-polar hydrocarbons like hexane and toluene.

Experimental Protocol: Isothermal Saturation Method

To obtain definitive, thermodynamically valid solubility data, the isothermal saturation or "shake-flask" method is the gold standard.[8] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (purity >99%)

-

Solvent of interest (HPLC grade or higher)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Temperature-controlled shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

1. Preparation of Solvent and Standards:

- Rationale: Accurate quantification is impossible without a precise calibration curve.

- Action: Prepare a stock solution of this compound in the chosen solvent (or a miscible solvent if solubility is very low) of a known high concentration. From this, prepare a series of 5-7 calibration standards by serial dilution to cover the expected solubility range. Run these on the analytical instrument to generate a calibration curve (e.g., absorbance vs. concentration).

2. Sample Preparation:

- Rationale: It is crucial to have an excess of solid solute to ensure that the solution reaches saturation and remains at equilibrium with the solid phase.[8]

- Action: Add an excess amount of this compound to a pre-weighed vial. "Excess" means visually confirming undissolved solid remains at the end of the experiment. A starting point of ~100 mg in 5 mL of solvent is often sufficient. Record the exact mass of solute and solvent added.

3. Equilibration:

- Rationale: Dissolution is a time-dependent process. True thermodynamic equilibrium must be reached, where the rate of dissolution equals the rate of precipitation.[7] For many pharmaceutical compounds, 24-48 hours is sufficient, but validation is key.

- Action: Place the sealed vials in the shaker bath set to a constant temperature (e.g., 25 °C ± 0.1 °C). Agitate the slurries continuously for a set period (e.g., 48 hours).

- Trustworthiness Check: To validate the equilibration time, take samples at multiple time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been reached.

4. Sample Isolation and Dilution:

- Rationale: The sample must be a clear, saturated solution (the supernatant) completely free of any undissolved solid particles, which would artificially inflate the measured concentration. The process must also be isothermal to prevent precipitation due to temperature changes.

- Action: Stop agitation and allow the vials to sit in the temperature bath for at least 30 minutes for the solid to settle. Carefully draw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear filtrate into a pre-weighed vial. This filtration step is critical. Weigh the collected filtrate to determine its mass.

5. Quantification:

- Rationale: The concentration of the saturated solution is determined by comparing its analytical response to the pre-established calibration curve.

- Action: Perform a precise gravimetric dilution of the filtrate with the pure solvent to bring its concentration into the linear range of the calibration curve. Analyze the diluted sample using the chosen analytical method (e.g., HPLC-UV).

6. Calculation of Solubility:

- Rationale: Expressing solubility in various units allows for broad applicability.

- Action: Using the concentration from the calibration curve and the dilution factor, calculate the original concentration of the saturated solution. Express the final solubility in desired units, such as mg/mL, mol/L, or mole fraction.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_standards [label="1. Prepare Calibration\nStandards"];

prep_slurry [label="2. Prepare Slurry\n(Excess Solid + Solvent)"];

equilibrate [label="3. Equilibrate\n(e.g., 48h at 25°C)\nin Shaker Bath"];

settle [label="4. Settle Solids\n(Isothermal)"];

filter[label="5. Withdraw & Filter\nSupernatant (0.22 µm)"];

dilute [label="6. Dilute Filtrate\nGravimetrically"];

analyze [label="7. Analyze via\nHPLC-UV"];

calculate [label="8. Calculate Solubility\n(mg/mL, mol/L)"];

end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_standards;

start -> prep_slurry;

prep_slurry -> equilibrate;

equilibrate -> settle;

settle -> filter;

filter -> dilute;

prep_standards -> analyze [style=dashed, label="Calibration Curve"];

dilute -> analyze;

analyze -> calculate;

calculate -> end;

}

Caption: Isothermal Saturation (Shake-Flask) Experimental Workflow.

Conclusion for the Research Professional

The is dictated by its polar, hydrogen-bonding functional groups. A predictive assessment, based on data from its 2-chloro isomer, strongly suggests a high degree of solubility in polar aprotic solvents like NMP and DMF, moderate solubility in alcohols, and negligible solubility in non-polar hydrocarbons. This information is critical for selecting appropriate solvents for synthesis, purification (crystallization), and formulation. For definitive quantitative data, a rigorous, well-validated experimental method, such as the isothermal saturation protocol detailed herein, is essential. By combining theoretical understanding with precise empirical measurement, researchers can effectively control and leverage the solubility of this valuable chemical intermediate.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- This compound | C6H4ClNO2. PubChem.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. Journal of Chemical & Engineering Data.

- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rheolution.com [rheolution.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Melting and Boiling Points of 5-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloronicotinic acid, with a primary focus on its melting and boiling points. As a key building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of these fundamental properties is critical for its application in research and development.[1][2] This document details established methodologies for the accurate determination of these thermal characteristics, discusses the key factors influencing measurement outcomes, and presents a consolidated summary of reported values from various sources. The protocols described herein are grounded in authoritative standards to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No: 22620-27-5), a chlorinated derivative of nicotinic acid (Vitamin B3), is a versatile heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its molecular structure, featuring a pyridine ring substituted with both a chlorine atom and a carboxylic acid group, provides a unique scaffold for the synthesis of a wide array of biologically active molecules.[2] In the pharmaceutical industry, it serves as a crucial intermediate in the development of drugs targeting neurological disorders and anti-inflammatory agents.[2] Furthermore, its utility extends to the agrochemical sector, where it is employed in the formulation of potent herbicides and pesticides.[1][2]

The precise determination of the melting and boiling points of this compound is paramount for several reasons:

-

Purity Assessment: A sharp, well-defined melting point is a reliable indicator of the purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting range.

-

Process Optimization: Knowledge of the boiling point is essential for designing and optimizing purification processes such as distillation, as well as for setting appropriate conditions for chemical reactions conducted at elevated temperatures.

-

Material Characterization: These physical constants are fundamental characteristics used for the identification and quality control of the compound.

-

Safety and Handling: Understanding the thermal stability of the compound is crucial for safe storage and handling procedures.

This guide aims to provide researchers and drug development professionals with a detailed and authoritative resource on the melting and boiling points of this compound, underpinned by established scientific principles and methodologies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for a comprehensive understanding of the compound's behavior and for its effective application in various scientific disciplines.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₂ | [1][2][3] |

| Molecular Weight | 157.55 g/mol | [1][2][3] |

| Appearance | White to off-white or slightly yellow crystalline powder/solid.[1][4] | [1] |

| CAS Number | 22620-27-5 | [1][2][3] |

| IUPAC Name | 5-chloropyridine-3-carboxylic acid | |

| Synonyms | 5-Chloro-3-pyridinecarboxylic acid | [1] |

Melting Point of this compound

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a very narrow temperature range.

Reported Melting Point Values

The reported melting point of this compound varies slightly across different sources, which is common for chemical compounds and can be attributed to minor variations in purity and analytical methodology. A consolidated summary is provided below:

| Melting Point Range (°C) | Source |

| 168 - 172 °C | Chem-Impex[1] |

| 169 - 171 °C | Crysdot LLC[5] |

This narrow range of reported values suggests that this compound is typically a well-defined crystalline solid.

Factors Influencing Melting Point Determination

The accurate determination of the melting point is contingent on several factors that must be carefully controlled during the experiment:

-

Purity of the Sample: Impurities disrupt the crystal lattice of a solid, leading to a lower and broader melting range. This phenomenon, known as melting point depression, is a fundamental principle used to assess the purity of a compound.

-

Heating Rate: A slow and controlled heating rate (typically 1-2 °C per minute) is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. A rapid heating rate can lead to an erroneously high and broad melting range.

-

Sample Preparation: The sample should be finely powdered and densely packed into a capillary tube to ensure uniform heat distribution.

-

Crystalline Form (Polymorphism): Some compounds can exist in different crystalline forms (polymorphs), each with its own unique melting point. The thermal history of the sample can influence its crystalline form.

Authoritative Methodology for Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and standardized technique for determining the melting point of a solid. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> and OECD Guideline 102.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample column should be approximately 2.5-3.5 mm high.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a suitable heating block or oil bath.

-

Insert a calibrated thermometer or temperature probe into the apparatus.

-

Place the packed capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Rapidly heat the apparatus to a temperature approximately 10-15 °C below the expected melting point of this compound (~155 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure accurate temperature measurement during the melting process.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).

-

The melting range is the interval between the onset and clear point temperatures.

-

-

Data Reporting and Interpretation:

-

Report the melting range, for example, 169-171 °C.

-

A narrow melting range (≤ 2 °C) is indicative of a high-purity substance. A broad melting range suggests the presence of impurities.

-

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point of this compound

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Reported Boiling Point Values

The determination of the boiling point of this compound is more complex than its melting point due to its high boiling temperature, at which decomposition may occur. The available data is as follows:

| Boiling Point (°C) | Pressure (mmHg) | Source |

| 303.7 | 760 | Crysdot LLC[5] |

It is important to note that boiling points are highly dependent on the ambient pressure.

Factors Influencing Boiling Point Determination

Several factors can affect the measured boiling point of a substance:

-

Atmospheric Pressure: The boiling point of a liquid is directly proportional to the external pressure. At lower atmospheric pressures (e.g., at high altitudes), the boiling point will be lower. Therefore, it is crucial to report the pressure at which the boiling point was measured.

-

Purity: Non-volatile impurities can elevate the boiling point of a liquid.

-

Decomposition: Many organic compounds, especially those with high molecular weights or functional groups prone to thermal degradation, may decompose at or near their boiling point. In such cases, distillation under reduced pressure (vacuum distillation) is employed to lower the boiling point and prevent decomposition.

Authoritative Methodology for Boiling Point Determination

Given the high boiling point of this compound, a standard method for its determination would be based on the principles outlined in OECD Guideline 103. The distillation method is a common and reliable approach.

Experimental Protocol: Boiling Point Determination by Distillation

-

Apparatus Setup:

-

Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Place a few boiling chips or a magnetic stir bar in the round-bottom flask to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

-

Procedure:

-

Place a sample of this compound into the round-bottom flask.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensate is forming on the thermometer bulb.

-

Record this stable temperature as the boiling point.

-

Record the atmospheric pressure at the time of the measurement.

-

-

Correction for Pressure (if necessary):

-

If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a nomograph or the Sydney-Young equation.

-

Caption: Workflow for Boiling Point Determination by Distillation.

Conclusion

The melting and boiling points are fundamental physical properties that provide valuable insights into the purity, identity, and thermal behavior of this compound. This guide has consolidated the reported values for these properties and provided detailed, authoritative protocols for their experimental determination. By adhering to these standardized methodologies, researchers, scientists, and drug development professionals can ensure the generation of accurate and reproducible data, which is essential for the successful application of this important chemical intermediate in their respective fields. The principles and procedures outlined herein serve as a robust framework for the characterization of this compound and other crystalline organic compounds.

References

- This compound. Crysdot LLC. [Link]

- 5-chloro-nicotinic acid ethyl ester. ChemBK. [Link]

- This compound. PubChem. [Link]

- Test No. 102: Melting Point/Melting Range. OECD. [Link]

- 〈741〉 Melting Range or Temper

- Test No. 103: Boiling Point. OECD. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloronicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Chloronicotinic acid (CAS No: 22620-27-5), a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the core analytical techniques required for structural elucidation and quality control: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with practical, field-proven insights, this guide explains not just the data, but the causality behind the spectral features, ensuring a deep understanding of the molecule's structural properties.

Introduction: The Significance of this compound

This compound, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in organic synthesis. Its pyridine ring, substituted with both an electron-withdrawing chlorine atom and a carboxylic acid group, presents a unique electronic and structural profile. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of downstream synthetic products, meeting regulatory standards, and understanding its chemical reactivity. Spectroscopic analysis provides the definitive fingerprint for confirming its identity and purity. This guide presents a detailed examination of its NMR, IR, and MS data to establish a benchmark for its analytical profile.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule.

| Property | Value | Source |

| IUPAC Name | 5-chloropyridine-3-carboxylic acid | [1] |

| Molecular Formula | C₆H₄ClNO₂ | [1] |

| Molecular Weight | 157.55 g/mol | [1] |

| CAS Number | 22620-27-5 | [1] |

| Canonical SMILES | C1=C(C=NC=C1Cl)C(=O)O | [1] |

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy